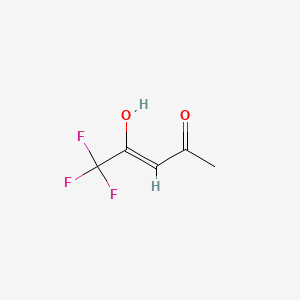

![molecular formula C11H16ClN5O3 B12457384 2-{4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL}-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride](/img/structure/B12457384.png)

2-{4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL}-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Galidesivir hydrochloride is an antiviral compound that has shown broad-spectrum activity against various RNA viruses. It is an adenosine analog developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases. Initially intended as a treatment for hepatitis C, it has been repurposed for use against deadly filovirus infections such as Ebola virus disease and Marburg virus disease, as well as Zika virus and coronaviruses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of galidesivir hydrochloride involves the preparation of its core structure, which is an adenosine analog. The synthetic route typically includes the following steps:

Formation of the Pyrrolo[3,2-d]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.

Hydroxymethylation: Introduction of the hydroxymethyl group at the appropriate position on the pyrrolidine ring.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of galidesivir hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:

Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification Techniques: Such as crystallization, filtration, and chromatography to obtain the pure hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

Galidesivir hydrochloride undergoes various chemical reactions, including:

Oxidation: Using reagents like ammonium metavanadate, chromium trioxide, and potassium iodate in an acid medium.

Reduction: Typically involves reducing agents to convert specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound’s structure.

Common Reagents and Conditions

Oxidation: Ammonium metavanadate, chromium trioxide, and potassium iodate in acidic conditions.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of galidesivir hydrochloride.

Aplicaciones Científicas De Investigación

Galidesivir hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.

Biology: Investigated for its antiviral activity against a broad spectrum of RNA viruses.

Medicine: Under clinical trials for the treatment of diseases caused by viruses such as Ebola, Marburg, Zika, and coronaviruses

Industry: Potential use in the development of antiviral drugs and therapeutic agents.

Mecanismo De Acción

Galidesivir hydrochloride works by binding to viral RNA polymerase, where the natural nucleotide would bind. This binding leads to a structural change in the viral enzyme due to altered electrostatic interactions, resulting in the premature termination of the elongating RNA strand . This mechanism disrupts viral RNA polymerase activity, effectively inhibiting viral replication.

Comparación Con Compuestos Similares

Similar Compounds

Remdesivir: Another adenosine analog with broad-spectrum antiviral activity.

Favipiravir: A nucleoside analog used to treat influenza and investigated for COVID-19.

Molnupiravir: An antiviral drug that induces mutagenesis in viral RNA.

Uniqueness of Galidesivir Hydrochloride

Galidesivir hydrochloride is unique due to its broad-spectrum antiviral activity and its ability to protect against multiple RNA viruses, including filoviruses, flaviviruses, and coronaviruses . Its efficacy in both in vitro and in vivo models, including non-human primates, highlights its potential as a versatile antiviral agent.

Propiedades

Fórmula molecular |

C11H16ClN5O3 |

|---|---|

Peso molecular |

301.73 g/mol |

Nombre IUPAC |

2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |

InChI |

InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H |

Clave InChI |

PCCHVYNGFMEGIG-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)alaninamide](/img/structure/B12457302.png)

![4-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12457308.png)

![5,5'-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12457324.png)

![4-[({(2Z)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B12457326.png)

![4,4'-{[4-(pentyloxy)phenyl]methanediyl}bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12457354.png)

![5-({[2-(tert-butylsulfanyl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12457363.png)

![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B12457368.png)

![7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12457376.png)

![4-({[4-({3-[(2-Methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12457381.png)

![2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12457405.png)